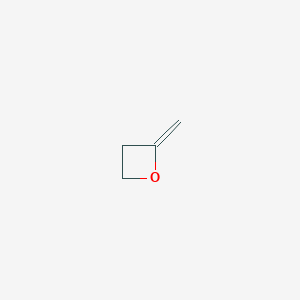

2-Methylene-oxetane

Descripción general

Descripción

2-Methylene-oxetane is a chemical compound with the molecular formula C4H8O . It is a type of oxetane, which are four-membered heterocycles containing an oxygen atom .

Synthesis Analysis

The synthesis of oxetanes, including this compound, often involves the use of complex starting materials, including epoxides . One method to obtain these structures is by mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of a photocatalyst . Another approach involves the intramolecular O-vinylation of γ-bromohomoallylic alcohols . A new synthetic disconnection to access oxetanes from native alcohol substrates has also been presented .Molecular Structure Analysis

The molecular structure of this compound is characterized by a four-membered ring containing an oxygen atom . The inherent ring strain of oxetanes is 106 kJ·mol−1 .Chemical Reactions Analysis

Oxetanes undergo various chemical reactions. For instance, the intramolecular O-vinylation of γ-bromohomoallylic alcohols leads to the formation of the corresponding 2-methyleneoxetanes . Another reaction involves the generation of a radical in the α-position to the alcohol group, which is nucleophilic enough to add onto the vinyl sulfonium ion .Physical and Chemical Properties Analysis

Oxetanes, including this compound, are known for their metabolic stability, rigidity, and hydrogen-bond acceptor ability . They are of increasing importance in drug design . The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy .Aplicaciones Científicas De Investigación

Unusual Transformations and Reactivity

2-Methylene-oxetane, due to its unique structure, has been a subject of interest in the realm of organic chemistry. It undergoes unusual transformations, primarily owing to its heightened strain. This strain opens pathways for reactions not available to simpler oxetanes or β-lactones. For instance, reactions with nucleophiles at C4 release an enolate rather than an alkoxide. Moreover, 2-methylene-oxetanes can be converted to homopropargyl alcohols or undergo silicon-accelerated isomerization and electrocyclic ring opening. These processes are exclusive to 2-methylene-oxetanes because of the exocyclic double bond (An, Riel, & Howell, 2021).

Synthetic Route to Bridged Carboxylic Ortho Esters

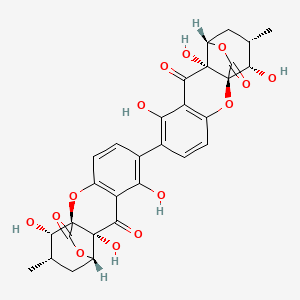

This compound has also been utilized in the synthesis of bridged carboxylic ortho esters. The acylation of 3-methyl-3-hydroxymethyl oxetane leads to the formation of oxetane esters, which can rearrange smoothly to form ortho esters of the 2,6,7-trioxabicyclo[2.2.2]octane series. This showcases the versatility of this compound in organic synthesis (Corey & Raju, 1983).

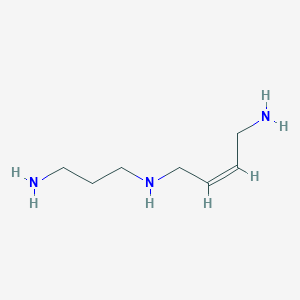

Synthesis of Epi-oxetin

Further expanding its applications in organic synthesis, 2-methylene-oxetanes have been employed in the synthesis of epi-oxetin, an oxetane-containing beta-amino acid. The unique reactivity of 2-methyleneoxetanes has been leveraged for this purpose, demonstrating the potential of this compound in synthesizing biologically relevant molecules (Blauvelt & Howell, 2008).

Copolymerization with 3,3-Dimethyloxetane

In the field of polymer science, this compound has been studied for its copolymerization reactivity with 3,3-dimethyloxetane. The copolymerization parameters and the microstructure of the resulting copolymers have been analyzed, contributing to the understanding of polymer chemistry and the development of new polymeric materials (Bucquoye & Goethals, 1978).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

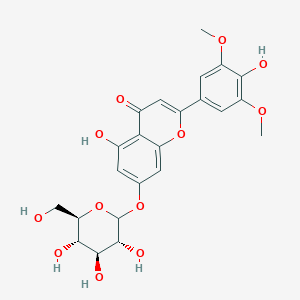

Oxetanes are receiving attention in drug design given their metabolic stability, rigidity, and hydrogen-bond acceptor ability . Their general and mild chemistry allows the easy installation of an oxetane ring from simple starting materials, with potential applications in the synthesis or late-stage modification of biologically active compounds . Future research may focus on expanding the scope of oxetanes accessed through various methods to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .

Propiedades

IUPAC Name |

2-methylideneoxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-4-2-3-5-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVVGKJWOLWVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480667 | |

| Record name | 2-methylene-oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32869-14-0 | |

| Record name | 2-methylene-oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

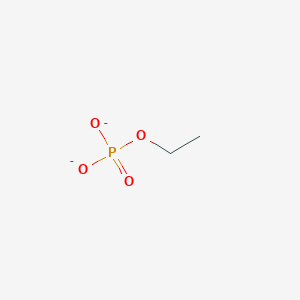

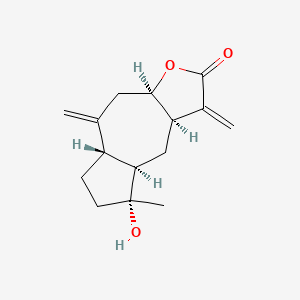

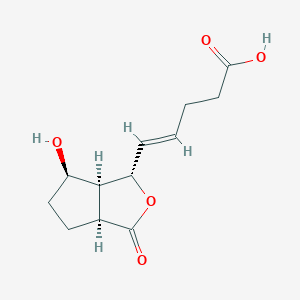

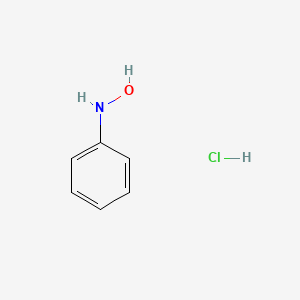

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-b]pyridine](/img/structure/B1253681.png)

![(4R,5S)-4,5-dihydroxy-3-[(E)-prop-1-enyl]cyclopent-2-en-1-one](/img/structure/B1253685.png)

![17-Methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene](/img/structure/B1253687.png)

![3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol](/img/structure/B1253693.png)